Arachidonoyl CoA lithium salt (CAS 188174-63-2) is the obligate, pre-activated thioester of arachidonic acid and coenzyme A, formulated as a stable lithium salt to ensure high aqueous solubility and resistance to hydrolytic degradation . In lipid metabolism, it serves as the direct acyl donor for lysophospholipid acyltransferases (such as LPCAT3) during the Lands' cycle of membrane remodeling [1]. For industrial and laboratory procurement, this specific salt form is prioritized over free acids or unactivated fatty acids because it bypasses the need for in situ enzymatic activation, providing a highly reproducible, ready-to-use substrate for high-throughput inhibitor screening, enzymatic synthesis, and advanced mass spectrometry workflows.
Substituting Arachidonoyl CoA lithium salt with unactivated arachidonic acid introduces severe kinetic bottlenecks, as the free fatty acid requires upstream activation by acyl-CoA synthetases, ATP, free CoA, and magnesium [1]. This multi-component dependency creates unacceptable background noise and false positives in high-throughput acyltransferase assays. Furthermore, attempting to use the free acid form of Arachidonoyl CoA results in rapid lot-to-lot degradation; free CoA thioesters are highly susceptible to hydrolysis and oxidation into disulfides, leading to significant activity loss even at sub-zero temperatures [2]. Finally, substituting with sodium salts deprives analytical chemists of the specific [M+Li]+ adducts required for unambiguous structural elucidation of lipid fragments during collision-induced dissociation (CID) in mass spectrometry [3].
Coenzyme A thioesters in their free acid forms are notoriously unstable, undergoing rapid hydrolysis and oxidative degradation into disulfides. The lithium salt formulation of Arachidonoyl CoA extends shelf life significantly, maintaining ≥85% purity when stored as a lyophilized powder at -20°C . In contrast, free acid forms of CoA derivatives show detectable degradation within weeks at -20°C and near-complete degradation at 37°C[1].
| Evidence Dimension | Long-term storage stability and structural integrity |
| Target Compound Data | Arachidonoyl CoA lithium salt (Maintains ≥85% assay over months at -20°C) |
| Comparator Or Baseline | Free acid CoA (Rapid degradation, complete loss at 37°C in 1 month) |
| Quantified Difference | Orders of magnitude longer shelf-life and handling stability |
| Conditions | Lyophilized powder storage at -20°C and aqueous reconstitution |
Procuring the lithium salt prevents costly reagent degradation and ensures lot-to-lot reproducibility in sensitive enzymatic assays.
In high-throughput screening for LPCAT3 inhibitors, utilizing Arachidonoyl CoA directly eliminates the need for upstream acyl-CoA synthetases. Assays using free arachidonic acid require the addition of ATP, free CoA, and Mg2+, which introduces multiple points of failure. Arachidonoyl CoA provides a direct, measurable Km of 11.03 ± 0.51 µM for recombinant human LPCAT3, allowing for precise Vmax calculations (39.76 pmol/min/U) without synthetase interference[1].
| Evidence Dimension | Assay component complexity and kinetic isolation |
| Target Compound Data | Arachidonoyl CoA (Direct substrate, 1-step reaction, Km = 11.03 µM) |
| Comparator Or Baseline | Arachidonic acid (Requires 4 additional co-factors/enzymes for activation) |
| Quantified Difference | Elimination of upstream rate-limiting activation steps |
| Conditions | Recombinant human LPCAT3 in vitro assay (pH 6.0, 30°C) |
Isolates the target acyltransferase activity, reducing false positives and assay variability in inhibitor screening pipelines.
Mammalian lysophosphatidylcholine acyltransferases (LPCATs) exhibit distinct preferences for acyl-CoA donors. Kinetic profiling demonstrates that LPCAT enzymes possess an apparent affinity for polyunsaturated donors like Arachidonoyl CoA (C20:4) that is at least 3 times higher than for monounsaturated or diunsaturated donors such as Oleoyl-CoA (C18:1) or Linoleoyl-CoA (C18:2) [1].
| Evidence Dimension | Apparent enzyme affinity (1/Km) |
| Target Compound Data | Arachidonoyl-CoA (C20:4) (High affinity baseline) |
| Comparator Or Baseline | Oleoyl-CoA (C18:1) / Linoleoyl-CoA (C18:2) (>3-fold lower affinity) |
| Quantified Difference | ≥3x higher apparent affinity for the polyunsaturated C20:4 donor |
| Conditions | Acyl-CoA:1-acyl-lysoPC acyltransferase assay in isolated membranes |
Ensures physiologically relevant reaction rates when modeling arachidonate incorporation into cell membranes or synthesizing specific lipid species.
In advanced lipidomic profiling and MALDI imaging, the lithium salt form provides a distinct analytical advantage over sodium salts or free acids. Lithiated lipids and CoA derivatives form [M+Li]+ adducts that undergo specific collision-induced dissociation (CID). This yields structurally relevant product ions that pinpoint the exact fatty acid chain esterified to the backbone, a level of resolution not reliably achieved with sodium adducts [1].
| Evidence Dimension | CID fragmentation specificity |
| Target Compound Data | Lithium salt formulation (Yields informative[M+Li]+ product ions) |
| Comparator Or Baseline | Sodium salt / Free acid (Yields complex or non-specific neutral losses) |
| Quantified Difference | Direct localization of the acyl chain position via specific fragmentation |
| Conditions | Electrospray ionization (ESI) or MALDI-TOF mass spectrometry |
Provides definitive structural identification of lipid species in mass spectrometry, avoiding the ambiguity associated with sodium adducts.
Because it bypasses the need for upstream acyl-CoA synthetases, this compound is the optimal substrate for isolating and screening inhibitors against LPCAT3 and related enzymes implicated in atherosclerosis and NASH [1].
Leveraging its high affinity (low Km) for acyltransferases compared to monounsaturated CoAs, it is used for the precise, cell-free synthesis of arachidonate-enriched phosphatidylcholines and endocannabinoid precursors[2].
The lithium counter-ion facilitates the generation of [M+Li]+ adducts, making it a critical analytical standard for unambiguous structural elucidation and acyl chain localization via collision-induced dissociation[3].